![molecular formula C9H11ClN2O2S B2985308 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide CAS No. 2411269-23-1](/img/structure/B2985308.png)
2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide, also known as DT-13, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide exerts its therapeutic effects by targeting multiple signaling pathways in cells. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound also activates the AMPK pathway, which is involved in cellular energy homeostasis. In addition, this compound has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound also reduces the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. In addition, this compound has been found to reduce oxidative stress and inflammation in the brain, which may have implications for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize in large quantities. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide. One area of interest is the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for cancer treatment. Another area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of this compound and to explore its potential for the treatment of neurodegenerative diseases.
Métodos De Síntesis
2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide can be synthesized through a multistep process involving the condensation of a thiazole and pyran ring. The final product is obtained through the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with the intermediate compound. The synthesis method has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that this compound has anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-3-8(13)11-4-9-12-6-1-2-14-5-7(6)15-9/h1-5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOIBXLYLOEJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

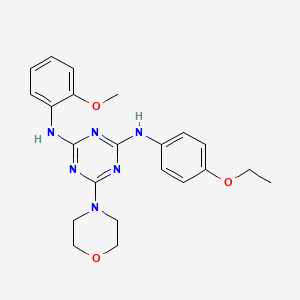
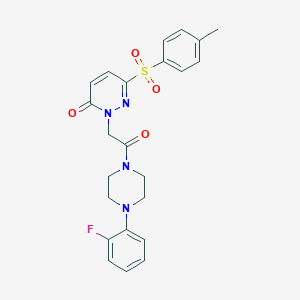
![Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride](/img/structure/B2985230.png)
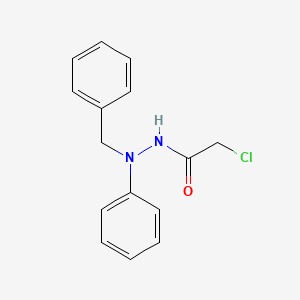
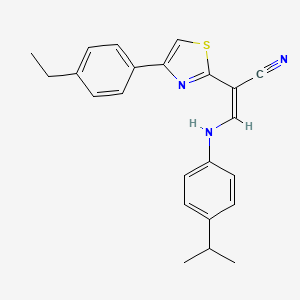
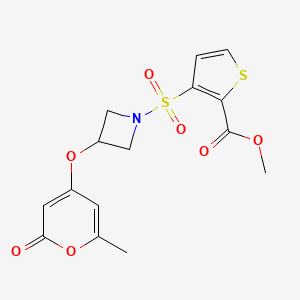
![{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine](/img/structure/B2985235.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2985237.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2985238.png)

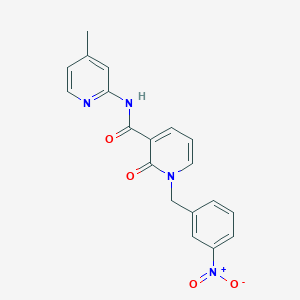
![N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide](/img/structure/B2985242.png)
![methyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate](/img/structure/B2985243.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985245.png)